5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)10-3-4-12(15(18)19)11(5-10)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTUGTCIUKZKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655680 | |
| Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-44-9 | |
| Record name | 5-(2,6-Dimethyl-4-morpholinyl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2,6-Dimethylmorpholine
- Method: 2,6-Dimethylmorpholine is synthesized by reacting 2,6-dimethylphenol with ethylene oxide under basic conditions, typically using sodium hydroxide as a catalyst.
- Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, maintaining controlled temperature to avoid side reactions.
- Notes: This step is crucial to obtain the morpholine ring with the desired methyl substitutions, which affect subsequent coupling efficiency.
Nitration of Benzoic Acid
- Method: Benzoic acid is nitrated to introduce a nitro group at the 5-position using a nitrating mixture of concentrated sulfuric acid and nitric acid.
- Reaction Conditions: Temperature is carefully controlled between 0–5°C to prevent over-nitration and degradation of the substrate.
- Product: 5-Nitrobenzoic acid is obtained as the key intermediate for the coupling step.
Coupling Reaction to Form Target Compound
- Method: The 2,6-dimethylmorpholine is coupled with 5-nitrobenzoic acid under acidic conditions to form 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid.
- Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are used to promote the coupling.
- Solvents: Suitable solvents include n-butanol or other polar aprotic solvents.
- Reaction Conditions: Room temperature to mild heating is applied to optimize yield.
- Optimization: Using a slight excess of morpholine (e.g., 1.2 equivalents) improves coupling efficiency and yield.
Industrial Scale Considerations
- Industrial production typically adapts the laboratory synthesis route with process optimization.
- Use of continuous flow reactors and automated systems enhances reproducibility and scale-up.
- Parameters such as temperature, pressure, solvent choice, and catalyst loading are optimized for maximum yield and purity.
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Formation of 2,6-Dimethylmorpholine | 2,6-Dimethylphenol + Ethylene oxide + NaOH | Ambient to mild heating | Control pH and temperature to avoid side reactions |
| Nitration of Benzoic Acid | Benzoic acid + H2SO4 + HNO3 | 0–5°C | Maintain low temperature to prevent over-nitration |
| Coupling Reaction | 5-Nitrobenzoic acid + 2,6-Dimethylmorpholine + Acid catalyst | Room temp to 50°C | Use slight excess morpholine; solvent choice critical |
- NMR Spectroscopy: ^1H NMR shows characteristic signals for morpholine methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.8–8.6 ppm).
- IR Spectroscopy: Nitro group asymmetric stretching at ~1520 cm⁻¹ and carboxylic acid C=O stretching near 1700 cm⁻¹ confirm functional groups.
- Mass Spectrometry: Molecular ion peak at m/z ~280.28 consistent with C13H16N2O5, with fragment ions corresponding to morpholine loss and nitrobenzoic acid backbone.
- The three-step synthetic route (formation of morpholine, nitration, coupling) is well-established and reproducible.
- Temperature control during nitration is critical to avoid side products.
- Acid-catalyzed coupling with a slight excess of morpholine improves yield.
- Industrial methods focus on scaling up with continuous flow and automated controls.
- Purification typically involves column chromatography using silica gel and solvent mixtures such as ethyl acetate/hexane.
The preparation of this compound relies on classical organic synthesis techniques involving base-catalyzed morpholine formation, controlled nitration of benzoic acid, and acid-catalyzed coupling. Optimization of reaction parameters such as temperature, reagent ratios, and solvent choice is essential for high yield and purity. Industrial production adapts these methods with process engineering to meet scale and quality requirements.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 5-(2,6-Dimethylmorpholin-4-yl)-2-aminobenzoic acid.
Esterification: 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoate esters.
Oxidation: Corresponding alcohols or ketones of the morpholine ring.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid exhibit promising antiviral properties, particularly against the Hepatitis C virus (HCV). In a study evaluating a series of biaryl amide derivatives, compounds containing nitro groups showed moderate inhibitory activity against HCV with effective concentrations (EC50) ranging from 2.39 to 8.96 μM. Notably, specific compounds with nitro substitutions demonstrated enhanced antiviral activity, with one derivative achieving an EC50 of 0.095 μM, indicating its potential as a lead compound for further development against HCV .
Anticancer Research
The compound has also been investigated for its anticancer properties. In the context of adenovirus proteinase inhibition, compounds related to this compound have shown inhibitory effects on adenovirus replication pathways. The IC50 values obtained suggest that these compounds can effectively inhibit viral proteinases, which are crucial for viral replication . Such findings highlight the compound's potential application in developing antiviral agents targeting adenoviral infections.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. Several studies have focused on modifying the substituents on the phenyl ring and evaluating their impact on biological activity.
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been performed to explore their biological activities. For instance, modifications involving different substituents at the R2 position have resulted in varying degrees of activity against HCV and other targets . This highlights the importance of structural modifications in enhancing pharmacological profiles.
Case Studies
Several case studies illustrate the significance of structural variations:
- Case Study 1: A derivative with a specific R2 moiety was synthesized and exhibited an EC50 value significantly lower than that of the parent compound, indicating improved potency against HCV.
- Case Study 2: Another derivative demonstrated cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and morpholine ring can interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Nitrobenzoic Acid Derivatives
Three closely related isomers share the molecular formula C₁₃H₁₆N₂O₅ but differ in substituent positions (Table 1):
| Compound Name | Substituent Positions | CAS Number | Catalog Number | MDL Number |
|---|---|---|---|---|
| 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid | Nitro (2), Morpholinyl (5) | 1000018-44-9 | 024907 | MFCD09743728 |
| 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid | Nitro (3), Morpholinyl (4) | 942474-64-8 | 024383 | MFCD08692433 |
| 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid | Nitro (5), Morpholinyl (2) | 175136-71-7 | 024499 | MFCD00052231 |
Key Observations :
- Substituent Position Effects : The position of the nitro and morpholinyl groups significantly impacts electronic distribution and steric hindrance. For example, the 2-nitro group in the target compound may enhance acidity compared to the 3-nitro isomer due to resonance effects .
- Solubility: While direct solubility data are unavailable, studies on unsubstituted 2-nitrobenzoic acid show a solubility of 4.20 × 10⁻² mol/L in water at 303 K .
Functional Group Analogues
Replacement of Morpholinyl with Other Heterocycles
- 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS: 20271-20-9): Replacing the morpholinyl group with an imidazole ring reduces steric bulk but introduces hydrogen-bonding capability. This may alter pharmacokinetic properties, such as membrane permeability .
- 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (CAS: 62476-59-9): The phenoxy substituent introduces hydrophobicity and electron-withdrawing effects, contrasting with the morpholinyl group’s electron-donating nature .
Hydrotrope-Modified Derivatives
Studies on 2-nitrobenzoic acid demonstrate that hydrotropes like sodium acetate increase its mass transfer coefficient by up to 9.50-fold at 0.30 mol/L concentration .
Physicochemical Properties
- Acidity : The nitro group at the 2-position increases acidity relative to unsubstituted benzoic acid (pKa ~4.2). The morpholinyl group’s electron-donating effects may slightly counteract this, but experimental pKa values are needed for confirmation.
- However, the discontinued commercial status limits large-scale studies .
Notes on Availability and Commercial Status
As of 2025, This compound and several analogues (e.g., ether-linked derivatives) are listed as discontinued by suppliers like CymitQuimica. Researchers must rely on custom synthesis or modified protocols to obtain these compounds .
Biological Activity
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂O₅
- Molecular Weight : 280.28 g/mol
- CAS Number : 1000018-44-9
- Structure : The compound features a nitro group and a morpholine ring, which are significant for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity :
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A study conducted on various human glioblastoma cell lines (U373 and U87) demonstrated that treatment with this compound resulted in significant cell death. The compound's efficacy was amplified when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition profile of this compound revealed its potential to inhibit protein kinases involved in tumor growth signaling pathways. This inhibition was confirmed through various biochemical assays, indicating a promising avenue for drug development targeting specific cancers .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of a nitrobenzoic acid derivative with 2,6-dimethylmorpholine. Key parameters include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during NAS .
- Temperature Control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
- Post-Synthesis Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. Yield optimization (~60–75%) requires stoichiometric excess of 2,6-dimethylmorpholine (1.2–1.5 eq) .
Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?
- Methodological Answer : Hydrotropes like sodium acetate enhance solubility by disrupting hydrophobic interactions. Key steps:
- Minimum Hydrotrope Concentration (MHC) : For similar nitrobenzoic acids, 0.30 mol/L sodium acetate increases solubility by 9.5× (mass transfer coefficient: 1.20×10⁻³ s⁻¹ → 1.14×10⁻² s⁻¹) .
- Alternative Solubilizers : Co-solvents (e.g., DMSO ≤10%) or micellar systems (e.g., Tween-80) are viable but may interfere with bioassays .
| Hydrotrope (0.5 M) | Solubility Enhancement Factor (ϕs) |
|---|---|
| Sodium acetate | 9.50 |
| Citric acid | 7.20 |
| Nicotinamide | 6.80 |
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine proton signals at δ 3.5–4.0 ppm; nitro group deshielding adjacent protons) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities. ESI-MS in negative mode detects [M-H]⁻ ions (expected m/z: 295.1) .
- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic disorder in the morpholine ring be resolved during structure refinement?
- Methodological Answer :
- Software Tools : SHELXL (via WinGX interface) refines disordered regions using PART/SUMP instructions. Apply ISOR/DELU restraints to manage thermal motion .
- Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps. Twinning (e.g., via SHELXD) may require HKLF5 format for integration .
- Validation : Check Rint (<5%) and ADDSYM alerts in PLATON to avoid overfitting .
Q. What experimental designs are suitable for studying its inhibition of protoporphyrinogen oxidase (PPO)?
- Methodological Answer :
- Competitive Binding Assays : Use recombinant PPO and protoporphyrinogen IX (substrate). Monitor fluorescence decay (Ex: 400 nm, Em: 630 nm) to calculate Ki .
- Negative Controls : Include acifluorfen (known PPO inhibitor) and validate via Lineweaver-Burk plots .
- IC50 Determination : Dose-response curves (0.1–100 µM) in isolated chloroplasts; track protochlorophyllide accumulation via HPLC .
Q. How can computational models predict its interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PPO crystal structures (PDB: 1SEZ). Parameterize nitro group partial charges via DFT (B3LYP/6-31G*) .
- MD Simulations : GROMACS with CHARMM36 force field assesses morpholine ring flexibility (RMSD <2.0 Å over 100 ns trajectories) .
- ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability (low), guiding toxicity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
